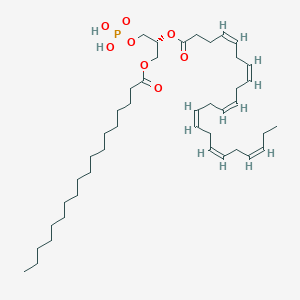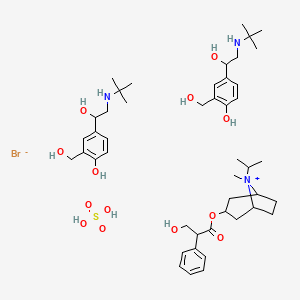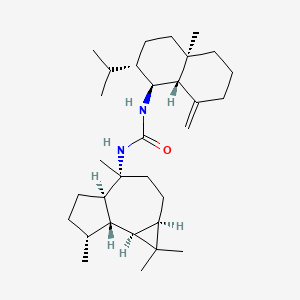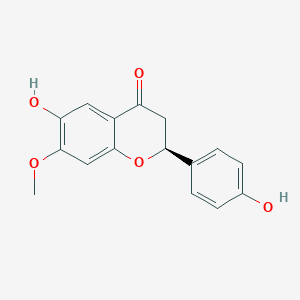
6,4'-Dihydroxy-7-methoxyflavanone
Übersicht
Beschreibung
6,4’-Dihydroxy-7-methoxyflavanone (DMF) is a flavonoid isolated from the heartwood of Dalbergia odorifera . It has been known to possess antioxidant, anti-inflammatory, and neuroprotective effects . It has also shown inhibition of osteoclasts differentiation and function, suggesting it can be a potential therapeutic molecule for osteoclastogenic bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal diseases .
Chemical Reactions Analysis
6,4’-Dihydroxy-7-methoxyflavanone has been shown to inhibit receptor activators of nuclear factor kappa-B ligand (RANKL) induced osteoclastogenesis dose-dependently . In addition, it decreased osteoclast function through disruption of actin ring formation and consequently suppression of the pit-forming activity of mature osteoclasts .Physical And Chemical Properties Analysis
6,4’-Dihydroxy-7-methoxyflavanone is a powder with a molecular weight of 286.27 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
6,4'-Dihydroxy-7-methoxyflavanone (DMF) has shown promising results in the field of cancer research. It has been synthesized and tested for cytotoxicity activity against cervical and colon cancer cells, indicating potential as an anticancer agent (Matsjeh et al., 2017).
Osteoclast Differentiation and Function Inhibition
DMF inhibits osteoclast differentiation and function, which is crucial in the treatment of osteoclastogenic bone diseases such as osteoporosis, rheumatoid arthritis, and periodontal diseases. This is achieved by disrupting actin ring formation and suppressing the pit-forming activity of mature osteoclasts, indicating its therapeutic potential for bone-related diseases (Nam-Kyung Im et al., 2013).
Antimicrobial and Antioxidant Properties
Several flavanone compounds, including variants of DMF, have been studied for their antimicrobial and antioxidant activities. They have shown efficacy against various bacterial strains and exhibited free-radical scavenging potential (K. G. Bedane et al., 2015).
Isoflavonoids in Allelopathy
Isoflavonoids, closely related to flavanones like DMF, have been identified in the allelopathic root exudate of certain plants. They have shown potential as allelopathic agents in agricultural practices, providing a natural way to manage weed growth and soil health (M. K. Tsanuo et al., 2003).
Enantioselective Conversion
Enantioselective conversion of certain flavanone derivatives, including DMF, has been explored. This process, using microbial transformations, results in the formation of optically pure flavanones, which is significant for pharmaceutical and chemical industries (E. Kostrzewa-Susłow et al., 2014).
Flavonoids in Traditional Medicine
Flavonoids like DMF are often isolated from traditional medicinal plants and have been shown to possess various biological properties. These compounds have been explored for their potential use in treating diseases and as part of traditional healing practices (Jih-Jung Chen et al., 2005).
Wirkmechanismus
6,4’-Dihydroxy-7-methoxyflavanone has been found to inhibit RANKL-induced expression of nuclear factor of activated T-cells, cytoplasmic, calcineurin-dependent 1 (NFATc1) and c-Fos via inhibition of mitogen-activated protein kinases (MAPKs) pathway . It also protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation .
Zukünftige Richtungen
The future directions of 6,4’-Dihydroxy-7-methoxyflavanone research could involve further investigation into its efficacy on bone-related diseases, given its demonstrated effects on osteoclast differentiation and function . Additionally, its antioxidant, anti-inflammatory, and neuroprotective effects suggest potential applications in the treatment of other diseases related to oxidative stress and inflammation .
Eigenschaften
IUPAC Name |
(2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKTABHCQFBQV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,4'-Dihydroxy-7-methoxyflavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




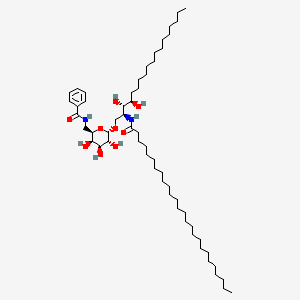
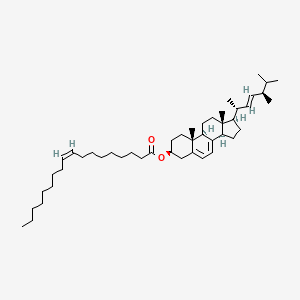
![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
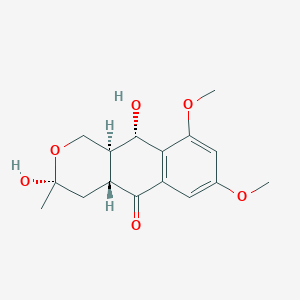
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)

